molecular formula C22H21Cl2N3O5 B1679708 (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate CAS No. 1144035-53-9

(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate

Número de catálogo B1679708
Número CAS: 1144035-53-9
Peso molecular: 478.3 g/mol
Clave InChI: JMSUDQYHPSNBSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound, also known as PF-8380, is a complex organic molecule with the molecular formula C22H21Cl2N3O5 . It has a molecular weight of 478.3 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazole ring, a piperazine ring, and a carboxylate group . The InChI string for this compound is InChI=1S/C22H21Cl2N3O5/c23-16-9-14 (10-17 (24)12-16)13-31-22 (30)27-7-5-26 (6-8-27)4-3-19 (28)15-1-2-18-20 (11-15)32-21 (29)25-18/h1-2,9-12H,3-8,13H2, (H,25,29) .

Aplicaciones Científicas De Investigación

Autotaxin Inhibition

PF-8380 is a potent and specific inhibitor of Autotaxin (ATX) with an IC₅₀ value of 2.8 nM . ATX is a secreted enzyme with lysophospholipase D activity . It modulates lysophosphatidic acid (LPA) levels in vivo and in vitro by directly inhibiting autotaxin .

Cancer Research

The ATX-LPA-LPAR1 signaling pathway plays a universal role in stimulating diverse cellular responses, including cell proliferation, migration, survival, and invasion in almost every cell type . This axis is linked to several metabolic and inflammatory diseases including cancer . PF-8380 has been used to design small molecule non-lipid class-I ATX inhibitors .

Fibrosis Treatment

The ATX-LPAR1 axis is also linked to fibrosis . Numerous selective ATX or LPAR1 inhibitors have been developed and so far, their clinical efficacy has only been evaluated in idiopathic pulmonary fibrosis .

Rheumatoid Arthritis Research

The ATX-LPAR1 axis is associated with rheumatoid arthritis . However, none of the ATX and LPAR1 inhibitors have advanced to clinical trials for rheumatoid arthritis .

Radiosensitivity Enhancement

PF-8380 has been shown to enhance the radiosensitivity of human and murine glioblastoma cell lines . Pre-treatment with PF-8380 followed by irradiation resulted in decreased clonogenic survival, decreased migration, and decreased invasion .

Angiogenesis Modulation

Inhibition of ATX by PF-8380 led to diminished tumor vascularity and delayed tumor growth . This suggests that PF-8380 can significantly alter the glioblastoma microenvironment .

Dyslipidemia and Atherosclerosis Research

PF-8380 has been used to estimate the role of intestinally-derived lysophosphatidic acid in dyslipidemia and atherosclerosis .

Combination Therapy Research

Several research groups have shown considerable benefit of simultaneous ATX and LPAR1 inhibition through combination therapy . PF-8380 has been used in these studies to understand the benefits of dual-targeting therapies .

Mecanismo De Acción

Target of Action

PF-8380, also known as 3,5-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate, primarily targets the enzyme Autotaxin (ATX) . ATX is overexpressed in various cancers, including Glioblastoma Multiforme (GBM), and is implicated in tumor progression, invasion, and angiogenesis .

Mode of Action

PF-8380 interacts with its target, Autotaxin, by inhibiting its activity . This inhibition leads to a decrease in the synthesis of Lysophosphatidic Acid (LPA) from Lysophosphatidyl Choline . The inhibition of ATX by PF-8380 can significantly alter the microenvironment of certain cancers, thereby abrogating the resistant and invasive properties of these cancers and improving their response to radiation therapy .

Biochemical Pathways

The inhibition of Autotaxin by PF-8380 affects the ATX-LPA signaling pathway . This pathway is known to upregulate inflammatory cytokines and matrix metalloproteinases, which contribute to the pathogenesis of various conditions, including Osteoarthritis . In addition, the inhibition of ATX by PF-8380 leads to the attenuation of radiation-induced Akt phosphorylation .

Pharmacokinetics

PF-8380 is orally bioavailable and works both in vitro and in vivo through direct inhibition of Autotaxin . In human whole blood, PF-8380 inhibited Autotaxin with an IC50 of 101 nM . When dosed orally at 30 mg/kg, PF-8380 provided more than 95% reduction in both plasma and air pouch LPA within 3 hours, indicating that Autotaxin is a major source of LPA during inflammation .

Result of Action

The molecular and cellular effects of PF-8380’s action include decreased clonogenic survival, decreased migration, and decreased invasion of cancer cells . Furthermore, PF-8380 treatment significantly alters the expression of genes involved in inflammation, stress response, and epigenetic regulation . Notably, PF-8380 downregulated Hdac5, Prmt5, and Prmt6, which are linked to exacerbated inflammatory responses .

Action Environment

The action, efficacy, and stability of PF-8380 can be influenced by environmental factors. For instance, in a tumor microenvironment, the inhibition of Autotaxin by PF-8380 can significantly alter the resistant and invasive properties of the tumor, thereby improving its response to radiation therapy

Propiedades

IUPAC Name

(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSUDQYHPSNBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649524
Record name (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate

CAS RN

1144035-53-9
Record name PF-8380
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1144035539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-8380
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T582DIM5A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate
Reactant of Route 4
(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate
Reactant of Route 6
(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.